3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLCFQDHIGQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116950-01-7 | |
| Record name | [2S-(2α ,3β ,8aβ )]-(+)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5H-oxazolo[3,2-a]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one, with the CAS number 116950-01-7, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its complex bicyclic structure and is noted for its pharmacological properties, particularly in the context of anti-inflammatory and neuroprotective effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol. The structure includes a hexahydro oxazolo-pyridine core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 116950-01-7 |
| Chiral Center | Yes |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses.
In a study focused on similar oxazolo-pyridine derivatives, it was found that these compounds inhibited prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 value of approximately 1.1 µM . This suggests potential therapeutic applications in treating inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. Research has indicated that derivatives of oxazolo-pyridine may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that these compounds can reduce cell death in neuronal cultures subjected to oxidative stress .
Case Studies
- Topical Application for Inflammation : A case study involving a related compound demonstrated its effectiveness in reducing inflammation when applied topically in models of skin inflammation induced by arachidonic acid. The study reported significant reductions in leukotriene levels associated with inflammation .
- Neuroprotection in Animal Models : Another study evaluated the neuroprotective effects of similar oxazolo-pyridine compounds in rodent models of neurodegenerative diseases. Results indicated improved cognitive function and reduced markers of neuronal damage following treatment with these compounds .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
- Antioxidant Activity : It may also exhibit antioxidant properties that help mitigate oxidative stress in neuronal tissues.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Hexahydrooxazolo[3,2-a]pyridine Derivatives
(a) (3R,6S,8aS)-(-)-6-Methyl-3-phenylhexahydrooxazolo[3,2-a]pyridin-5-one
- Key Differences : Lacks the hydroxymethyl group at position 3 and has an additional methyl group at position 4.
- Synthesis: Cyclocondensation of amino alcohols with keto esters, similar to the target compound .
- Applications : Intermediate in synthesizing indolizidine alkaloids (e.g., (+)-209B) .
- Yield : 73%, comparable to the target compound’s synthesis efficiency .
(b) (3R,5S,8aR)-3-Phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile
Oxazolo-Quinolinium Salts
- Example: 1-Bromomethyl-5,7,9-trimethyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium iododibromide
- Key Differences: Fused quinoline core instead of pyridine, with bromomethyl and trimethyl substituents.
- Synthesis: Halogenocyclization of 2-allyloxyquinolines, differing from the target compound’s cyclocondensation route .
- Applications: Primarily studied for structural novelty rather than biological activity .
Thiazolo[3,2-a]pyrimidin-5-one Derivatives
- Example: 7-[(4-Fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Key Differences: Thiazole replaces oxazole; pyrimidine replaces pyridine. Contains fluorophenoxy and cyclopropyl groups.
- Biological Activity : Demonstrated anticonvulsant effects in rodent models, unlike the target compound .
- Molecular Weight : ~380 g/mol (higher than the target compound due to additional substituents) .
Furo-Oxazolo-Pyrimidine Derivatives
- Example : Methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
- Key Differences : Incorporates a fused furan ring and ester functionalization.
- Synthesis : Multi-step process involving boronic acid coupling and chromatography, contrasting with the target compound’s one-pot synthesis .
Comparative Data Table
Key Findings and Insights
Structural Influence on Function: The hydroxymethyl group in the target compound enhances polarity, making it suitable for chiral synthesis, while cyano or thiazole substituents alter toxicity and bioactivity .
Synthetic Efficiency: Cyclocondensation methods (73% yield) outperform multi-step halogenocyclization or cross-coupling reactions (52–70% yields) .
Biological Relevance :
- Thiazolo derivatives exhibit anticonvulsant properties, whereas the target compound is primarily a synthetic intermediate, highlighting the role of heteroatoms in bioactivity .
Q & A
Q. Q1. What are the established synthetic routes for 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one, and how do reaction conditions influence yield and stereochemical outcomes?
Methodological Answer: The compound is synthesized via chiral bicyclic lactam intermediates. A documented procedure involves cyclocondensation of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with appropriate ketones or aldehydes under acidic catalysis. Key steps include:
- Chiral Control : Use of tetrabutylammonium dihydrogen phosphate (5574-97-0) to stabilize intermediates and enhance enantiomeric excess .
- Temperature Sensitivity : Reactions conducted at 0–5°C minimize side-product formation, while higher temperatures (>25°C) reduce stereoselectivity.
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Reported yields range from 65–78% depending on substituent steric effects .
Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
- NMR Analysis : 1H and 13C NMR (CDCl3 or DMSO-d6) resolve stereochemical features. Key signals include:
- HRMS Validation : Use ESI-TOF to confirm molecular ion [M+H]+ at m/z 272.1645 (calc.) vs. 272.1643 (obs.) .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to verify enantiopurity (ee >95%) .
Advanced Research Questions
Q. Q3. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different pharmacological assays?
Methodological Answer: Contradictions often arise from assay-specific variables:
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP = 1.8) may reduce cellular uptake compared to direct enzyme targeting .
- Buffer pH Effects : Activity against proteases varies at pH 6.5 (ammonium acetate buffer) vs. pH 7.4 (physiological buffer), suggesting pH-dependent binding .
- Statistical Design : Apply split-plot randomized block designs (as in ) to control for inter-lab variability. Use ANOVA to isolate assay-specific factors .
Q. Q4. What experimental strategies are suitable for evaluating the environmental fate of this compound, particularly its persistence in aquatic systems?
Methodological Answer: Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic Degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS monitoring. Half-life estimates range from 14–30 days at pH 7 .
- Biotic Transformation : Use OECD 301F respirometry to assess microbial degradation in activated sludge. Correlate with BOD5/COD ratios .
- Ecotoxicity : Test Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h IC50) to establish risk quotients .
Q. Q5. How can computational modeling complement experimental studies in elucidating the compound’s mechanism of action against target enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Key residues: Arg120 and Tyr355 form H-bonds with the hydroxymethyl group .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD <2.0 Å indicates stable docking .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .
Q. Q6. What are the critical considerations for ensuring the compound’s stability in long-term storage under varying laboratory conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation. Room temperature storage reduces purity by 15% over 6 months .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxazoline ring. Purity drops by 20% at >60% relative humidity .
- Solvent Compatibility : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
